1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate
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Overview
Description
1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate is a chemical compound with the empirical formula C₃₅H₃₉BF₄N₂ and a molecular weight of 574.50 g/mol . It is commonly used as a carbene ligand precursor in various chemical reactions . This compound is known for its high purity, typically ≥95% (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate involves the reaction of 2-cyclohexylnaphthalene with imidazole derivatives under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency . Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate involves its role as a carbene ligand precursor . The compound interacts with metal centers in catalytic reactions, facilitating the formation of metal-carbene complexes . These complexes are highly reactive and play a crucial role in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-di(3-pentyl)phenyl)imidazolium chloride
- 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Uniqueness
1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability in various chemical reactions . Its high purity and well-defined properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1208220-06-7 |
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Molecular Formula |
C35H39BF4N2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
1,3-bis(2-cyclohexylnaphthalen-1-yl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C35H39N2.BF4/c1-3-11-26(12-4-1)32-21-19-28-15-7-9-17-30(28)34(32)36-23-24-37(25-36)35-31-18-10-8-16-29(31)20-22-33(35)27-13-5-2-6-14-27;2-1(3,4)5/h7-10,15-22,25-27H,1-6,11-14,23-24H2;/q+1;-1 |
InChI Key |
KBRLMOORIQOPIZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)N4CC[N+](=C4)C5=C(C=CC6=CC=CC=C65)C7CCCCC7 |
Origin of Product |
United States |
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